molecular formula C15H10BrN7O B2829479 2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide CAS No. 1396845-62-7

2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide

Cat. No. B2829479
CAS RN: 1396845-62-7
M. Wt: 384.197
InChI Key: DPLMDTMDSAMZNZ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide, also known as BI-2536, is a small molecule inhibitor that targets Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a critical role in cell division, and its overexpression has been linked to various types of cancer. BI-2536 has been shown to be a potent inhibitor of PLK1 and has been the focus of extensive research in the field of oncology.

Scientific Research Applications

Antitumor Applications

One significant area of application for compounds related to 2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide is in antitumor research. The synthesis and chemistry of related compounds have shown promising broad-spectrum antitumor activities. For example, derivatives like 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have been investigated for their curative activity against L-1210 and P388 leukemia, suggesting potential as prodrug modifications for more active antitumor agents. These compounds are hypothesized to act by ring opening to form active triazenes in aqueous environments, contributing to their antitumor efficacy (M. Stevens et al., 1984).

Synthesis Pathways

The research into novel synthesis pathways of related compounds also highlights their potential scientific applications. New synthetic routes to antitumor drugs like temozolomide, involving intermediates with similar structural features, have been developed. These pathways offer insights into the creation of drugs with improved yield and potential for antitumor activity, demonstrating the versatility and importance of these compounds in medicinal chemistry (Yongfeng Wang et al., 1997).

Chemical Synthesis and Characterization

Further research has been conducted on the synthesis and characterization of structurally related compounds, focusing on their potential applications in various fields, including antitumor activity. The synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization demonstrates the chemical versatility and potential biological relevance of these compounds (Junke Wang et al., 2008). Additionally, studies on the crystal structure of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, provide essential insights into their molecular configuration, facilitating further research and development of pharmaceutical applications (G. Anuradha et al., 2014).

properties

IUPAC Name

2-(4-bromophenyl)-N-(1H-indazol-6-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN7O/c16-10-2-5-12(6-3-10)23-21-14(20-22-23)15(24)18-11-4-1-9-8-17-19-13(9)7-11/h1-8H,(H,17,19)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLMDTMDSAMZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=CC4=C(C=C3)C=NN4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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